![molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8](/img/structure/B112010.png)

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

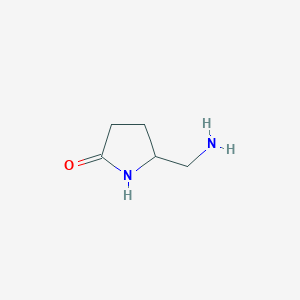

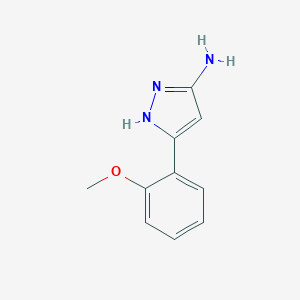

Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .

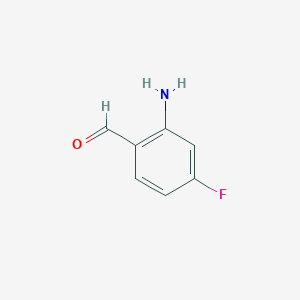

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Chemical Reactions Analysis

The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .

Aplicaciones Científicas De Investigación

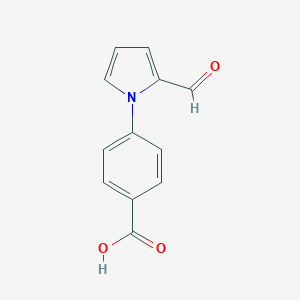

Novel Compound Synthesis and Characterization

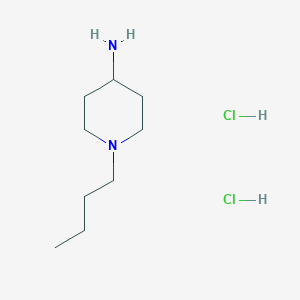

Cancer Research and Potential Therapeutic Agents : Novel spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, have been investigated for their anti-tumor activities. For instance, 1'-methylspiro[indoline-3,4'-piperidine] derivatives were designed, synthesized, and subjected to preliminary bioactivity experiments, revealing significant antiproliferative activities against various cancer cell lines. These findings suggest their potential as potent anti-tumor agents, highlighting the importance of further evaluation and development within pharmacological research (Li et al., 2020).

Synthetic Routes and Chemical Transformations : Research has developed convenient synthetic routes to spiro[indoline-3,4'-piperidine] and its derivatives, which serve as templates for synthesizing compounds targeting G protein-coupled receptor (GPCR) targets. These synthetic methodologies provide a foundation for the discovery of novel therapeutics and deepen the understanding of spiro compound chemistry (Xie et al., 2004).

Photochemical and Photophysical Properties : Spiropyran derivatives, modified with polyfunctional substituents, exhibit photochromic activity and fluorescent properties. These characteristics make them suitable for applications in materials science and biomedicine, providing smart systems with controllable properties for innovative uses (Ozhogin et al., 2023).

Molecular Docking and Target Interaction Analysis : The molecular docking studies of spiro[indoline-3,4'-piperidine] derivatives against various biological targets reveal their potential interaction mechanisms. These studies offer insights into the structural requirements for binding to target proteins, facilitating the design of more potent and selective therapeutic agents (Li et al., 2020).

Mecanismo De Acción

Target of Action

Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a derivative of spiroindoline, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often proteins with a three-dimensional structure, which allows the spiroindoline derivatives to interact effectively due to their inherent three-dimensional nature .

Mode of Action

Spiroindoline derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting their biological effects .

Biochemical Pathways

Spiroindoline derivatives are known to affect a wide range of biochemical pathways due to their versatile reactivity . They can act as precursors for other privileged heterocycles, influencing various biochemical processes .

Result of Action

Spiroindoline derivatives are known for their broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYYTKTCIUNOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597554 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159635-46-8 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)